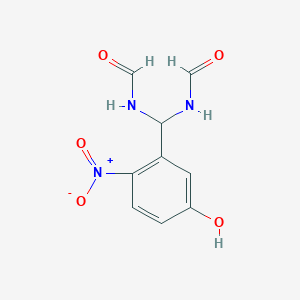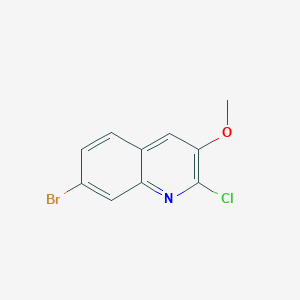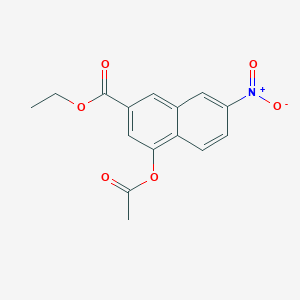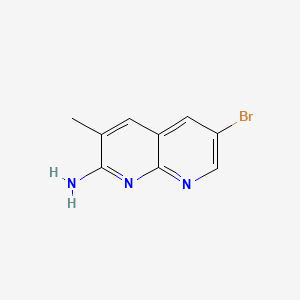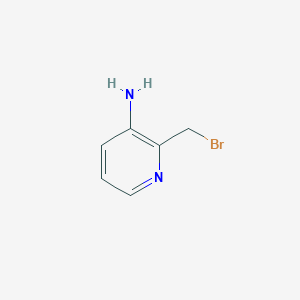
2-(Bromomethyl)-3-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-pyridinamine is an organic compound that belongs to the class of brominated pyridines It features a bromomethyl group attached to the second carbon of the pyridine ring and an amino group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-pyridinamine typically involves the bromination of 3-pyridinamine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction is carried out in a suitable solvent like dichloromethane or acetone.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-3-pyridinamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of nitro or nitroso pyridines.
Reduction: Formation of aminomethyl pyridines.
Applications De Recherche Scientifique
2-(Bromomethyl)-3-pyridinamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-3-pyridinamine involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)acrylate
- 2-Bromomethyl-1,3-dioxolane
- Bromoacetaldehyde ethylene acetal
Uniqueness
2-(Bromomethyl)-3-pyridinamine is unique due to the presence of both a bromomethyl and an amino group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H7BrN2 |
|---|---|
Poids moléculaire |
187.04 g/mol |
Nom IUPAC |
2-(bromomethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H7BrN2/c7-4-6-5(8)2-1-3-9-6/h1-3H,4,8H2 |
Clé InChI |
OETNFRVUOKULIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)CBr)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


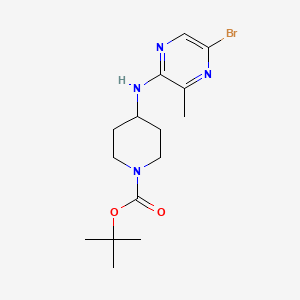

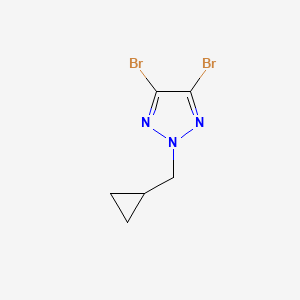
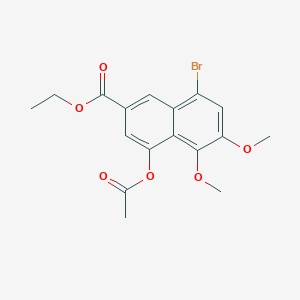
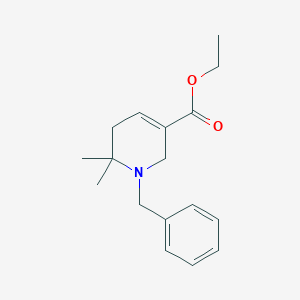
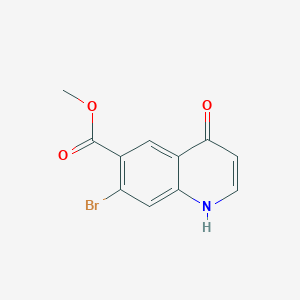
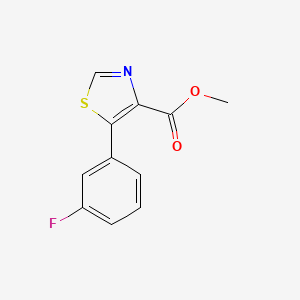
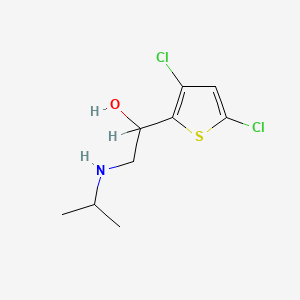
![2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13927367.png)
![Methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13927372.png)
